N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H18FN3 |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H18FN3/c1-3-4-6-12-10-9(2)8-13-14(10)7-5-11/h8,12H,3-7H2,1-2H3 |
InChI Key |
QTOGNWKONZAFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=NN1CCF)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
N-butylation:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique structure can be compared to related pyrazoles with variations in substituents (Table 1).
Table 1: Structural Comparison of Pyrazole Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
Fluorinated substituents reduce metabolic degradation, as seen in fluorinated nucleosides (). The 2-fluoroethyl group in the target compound likely enhances stability compared to non-fluorinated analogs. However, the discontinued status of the simpler analog (1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, ) suggests that additional modifications (e.g., N-butyl) may address prior limitations, such as solubility or toxicity .
Biological Activity
N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a butyl group, a 2-fluoroethyl substituent, and a methyl group at the 4-position of the pyrazole ring, leading to a molecular formula of CHClFN and a molecular weight of approximately 235.73 g/mol .
Chemical Structure and Properties
The structural complexity of this compound contributes significantly to its biological activity. The unique substitution pattern allows for specific interactions with biological targets, which may include enzymes and receptors. This compound's design suggests potential applications in enzyme inhibition and receptor modulation, making it a candidate for therapeutic development .
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
- Enzyme Inhibition : Studies have suggested that this compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for disease progression.
- Receptor Modulation : The compound may also function as a modulator for specific receptors, influencing signaling pathways involved in cellular responses .
Table 1: Comparison of Pyrazole Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Butyl, 2-fluoroethyl, methyl groups | Potential enzyme inhibitor |
| 3-butyl-4-methyl-1H-pyrazol-5-amine | Similar core structure without fluorination | Different reactivity patterns |
| 1-butyl-4-methyl-1H-pyrazol-5-amine | Lacks fluorinated substituent | Distinct biological activity |
The mechanism by which this compound exhibits its biological effects is still under investigation. Initial studies have focused on its binding affinity to various molecular targets, which is critical for understanding its potential therapeutic effects . The compound's ability to interact with specific enzymes or receptors could lead to significant implications in drug design.
Case Studies and Research Findings
Several studies have explored the biological implications of pyrazole derivatives similar to this compound:
-
Enzyme Interaction Studies :
- Research indicates that pyrazole derivatives can inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For example, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory responses .
- Receptor Binding Affinity :
- Therapeutic Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
